XLogP3 Lipophilicity Advantage vs. Analogs
The target compound exhibits a computed XLogP3 of 3.3, compared to 2.9 for both 5-Bromo-4-o-tolylpyrimidine (2-methylphenyl, CAS 941294-34-4) and 5-Bromo-4-p-tolylpyrimidine (4-methylphenyl, CAS 149323-50-2), and 2.6 for 5-Bromo-4-phenylpyrimidine (unsubstituted phenyl, CAS 3543-46-2) [1][2]. This represents a ΔXLogP3 of +0.4 versus the mono-methyl analogs and +0.7 versus the unsubstituted phenyl baseline. The difference arises from the two methyl groups on the 2,5-dimethylphenyl ring, each contributing additively to lipophilicity. In medicinal chemistry lead optimization, a ΔlogP of ±0.5 is widely regarded as sufficient to alter membrane permeability, plasma protein binding, and CYP-mediated metabolic clearance — parameters that directly influence in vivo pharmacokinetics and off-target liability [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (PubChem CID 26369947) |
| Comparator Or Baseline | 5-Bromo-4-o-tolylpyrimidine XLogP3 = 2.9 (CID 26369952); 5-Bromo-4-p-tolylpyrimidine XLogP3 = 2.9 (CAS 149323-50-2); 5-Bromo-4-phenylpyrimidine XLogP3 = 2.6 (PubChem) |
| Quantified Difference | Δ = +0.4 vs. mono-methyl analogs; Δ = +0.7 vs. unsubstituted phenyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); identical computational method across all comparators ensures cross-study comparability |
Why This Matters
Procurement of the 2,5-dimethylphenyl analog rather than a mono-methyl or unsubstituted alternative directly determines the lipophilicity of any downstream derivative — a difference of 0.4–0.7 log units is sufficient to shift a compound across key drug-likeness thresholds and alter in vivo pharmacokinetic behavior.
- [1] PubChem. 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine, CID 26369947. XLogP3-AA: 3.3. View Source
- [2] PubChem. 5-Bromo-4-o-tolylpyrimidine, CID 26369952. XLogP3-AA: 2.9. See also: CymitQuimica, 5-Bromo-4-phenylpyrimidine, XLogP3: 2.6; basechem.org, 5-Bromo-4-p-tolylpyrimidine, XlogP: 2.9. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Established benchmark: ΔlogP of ~0.5 can meaningfully alter ADME properties.) View Source
